molecular formula C15H8F7NO B261420 N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No. B261420
M. Wt: 351.22 g/mol
InChI Key: JSWZFWQQWVHZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylyl cyclase (sGC). It has been extensively studied for its potential use in treating various cardiovascular and pulmonary diseases. In

Mechanism of Action

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 is a selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays an important role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and antiproliferative effects.
Biochemical and Physiological Effects:
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP in the pulmonary vasculature, leading to vasodilation and decreased pulmonary vascular resistance. It also reduces cardiac fibrosis and improves cardiac function in animal models of heart failure. In addition, N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 has been shown to reduce inflammation and oxidative stress in animal models of COPD.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 in lab experiments is its selectivity for sGC. This allows researchers to specifically target the cGMP signaling pathway without affecting other signaling pathways. However, one limitation of using N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for research on N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691. One area of interest is its potential use in treating pulmonary arterial hypertension (PAH), a progressive disease characterized by increased pulmonary vascular resistance and right heart failure. Another area of interest is its potential use in combination therapy with other drugs, such as phosphodiesterase type 5 inhibitors, which also increase cGMP levels. In addition, further research is needed to determine the optimal dosing and administration of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 in animal models and humans.

Synthesis Methods

The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 involves several steps. The starting material is 2-fluoro-5-(trifluoromethyl)aniline, which is reacted with 3-(trifluoromethyl)benzoyl chloride to form the intermediate product, 3-(trifluoromethyl)benzoyl-2-fluoro-5-(trifluoromethyl)aniline. This intermediate is then treated with sodium borohydride and acetic acid to form N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691.

Scientific Research Applications

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 has been extensively studied for its potential use in treating various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease (COPD). It has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase cardiac output in animal models of pulmonary hypertension. In addition, N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 has been shown to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure.

properties

Product Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C15H8F7NO

Molecular Weight

351.22 g/mol

IUPAC Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H8F7NO/c16-11-5-4-10(15(20,21)22)7-12(11)23-13(24)8-2-1-3-9(6-8)14(17,18)19/h1-7H,(H,23,24)

InChI Key

JSWZFWQQWVHZQY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.